molecular formula C5H6N6O2 B1655035 2-Azido-4,6-dimethoxy-1,3,5-triazine CAS No. 30805-07-3

2-Azido-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B1655035
CAS No.: 30805-07-3
M. Wt: 182.14 g/mol
InChI Key: SMNHXCCXAHLVEI-UHFFFAOYSA-N
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Description

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is a highly efficient and shelf-stable diazo-transfer reagent . It is very stable, even after more than a year of storage under air at room temperature . Diazo-transfer reactions based on ADT can produce diazo compounds in excellent yields within several minutes at room temperature .


Synthesis Analysis

The synthesis of this compound involves diazo-transfer reactions . These reactions are highly efficient and can be completed within several minutes at room temperature . The diazo-transfer reactions based on ADT give diazo compounds in excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of azido groups and methoxy groups attached to a triazine ring .


Chemical Reactions Analysis

This compound is used as a diazo-transfer reagent in various chemical reactions . It is particularly useful in the synthesis of diazo compounds .


Physical And Chemical Properties Analysis

This compound is a stable compound that can be stored under air at room temperature for over a year without any significant degradation . It is used as a diazo-transfer reagent in various chemical reactions .

Scientific Research Applications

Photochemical Reactions

2-Azido-4,6-dimethoxy-1,3,5-triazine is involved in various photochemical reactions. When irradiated, it reacts with hydrocarbons like cyclohexane and cyclohexene to produce different triazine derivatives. This chemical behavior is useful for studying intermolecular interactions and synthesis pathways in organic chemistry (Kayama et al., 1975).

Chemical Reactions with Pyridines and Phosphine

This compound forms adducts with pyridines and reacts with triphenylphosphine to produce triazinyliminophosphoranes. These reactions are important for understanding the chemical behavior of azidotriazines in the presence of different organic compounds, contributing to the field of organic synthesis and reaction mechanisms (Fujinuma et al., 1978).

Synthesis of Diazo Compounds

This compound is reported as an efficient diazo-transfer reagent for the synthesis of diazo compounds. This application is significant in organic synthesis, particularly in creating compounds with specific functional groups for various industrial and research applications (Xie et al., 2018).

Potential as an Explosive Material

Despite its applications in chemistry, this compound is also noted for its highly exothermic decomposition, comparable to tosyl azide. This property implies potential risks and necessitates caution in handling, which is an important consideration for safety protocols in chemical laboratories and industries (Green et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is the formation of diazo compounds . ADT is used as a diazo-transfer reagent, which is a type of chemical that transfers a diazo group to another molecule .

Mode of Action

ADT interacts with its targets through a process known as diazo-transfer . This reaction involves the transfer of a diazo group from ADT to another molecule, resulting in the formation of diazo compounds . The reaction is highly efficient and can be completed within several minutes at room temperature .

Biochemical Pathways

The diazo-transfer reaction mediated by ADT affects the synthesis of diazo compounds . These compounds are crucial in organic chemistry for the formation of various functional groups and complex molecules .

Pharmacokinetics

It is known that adt is very stable, even when stored under air at room temperature for over a year . This stability suggests that ADT may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of ADT’s action is the formation of diazo compounds . These compounds are versatile intermediates in organic synthesis, leading to the formation of a wide variety of functional groups and complex molecules .

Action Environment

ADT is stable and effective under a variety of conditions . It can perform diazo-transfer reactions efficiently at room temperature . Like all azide compounds, care should be taken to ensure safe practices during its use .

Future Directions

The future directions for the use of 2-Azido-4,6-dimethoxy-1,3,5-triazine could involve its application in the synthesis of a wider range of diazo compounds . Its stability and efficiency as a diazo-transfer reagent make it a promising tool for future chemical synthesis .

Properties

IUPAC Name

2-azido-4,6-dimethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHXCCXAHLVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275308
Record name 2-azido-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30805-07-3
Record name 2-azido-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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